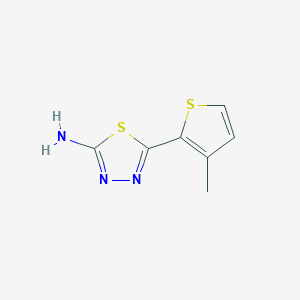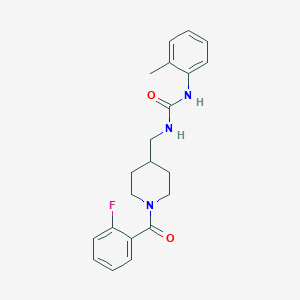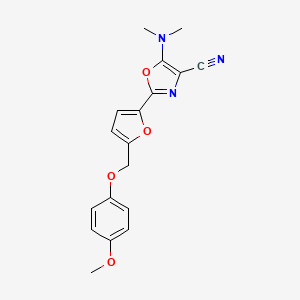
5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of organic compounds known as thiophenes . It has a molecular weight of 180.23 .
Synthesis Analysis
The synthesis of similar compounds involves the use of α-Halocarbonyl Compounds. For instance, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can be synthesized by treating Schiff’s bases with ethyl chloroacetate .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The InChI Code for this compound is 1S/C7H8N4S/c1-4-2-3-12-5(4)6-9-7(8)11-10-6/h2-3H,1H3,(H3,8,9,10,11) .Chemical Reactions Analysis
Thiophene-based analogs have been used in a variety of chemical reactions. For instance, they have been used in the synthesis of triazolothiadiazine and its derivatives . They have also been used in the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Corrosion Inhibition
- Quantum Chemical and Molecular Dynamics Studies : This study used quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of thiadiazole derivatives, including 5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine, on iron metal surfaces. The data aligned well with experimental results, suggesting its potential as a corrosion inhibitor (Kaya et al., 2016).
Antimicrobial and Antiviral Activities
- Synthesis and SAR Study for Antileishmanial Activity : A series of 5-(nitroheteroaryl)-1,3,4-thiadiazols, including the subject compound, were synthesized and evaluated against Leishmania major. The study highlighted the antileishmanial potential of these compounds (Tahghighi et al., 2013).
- Synthesis and Antiviral Activity of Thiadiazole Sulfonamides : Research on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives showed that some of these compounds, closely related to the subject compound, exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
Structural Analysis and Synthesis
- Structural Analysis of Schiff Bases Derived from Thiadiazole Compounds : This study synthesized Schiff bases from 5-substituted-1,3,4-thiadiazole-2-amine, closely related to the compound , and analyzed their structures. These compounds showed potential for DNA protection and antimicrobial activities (Gür et al., 2020).
- Comparison Between Observed and DFT Calculations on Structure : This paper reported the crystal and molecular structure of a closely related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, and compared it with density functional theory calculations. The study provided insights into the structural properties of such compounds (Kerru et al., 2019).
Other Applications
- Use in Sensitization-Based Solar Cells : Research involving an organo-sulfur compound structurally similar to this compound demonstrated its application in dye-sensitized and quantum-dot sensitized solar cells. This indicates the potential use of similar compounds in solar cell technology (Rahman et al., 2018).
Mechanism of Action
Target of Action
Related compounds have shown anti-inflammatory and antimicrobial properties . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in inflammation and microbial growth.
Mode of Action
This interaction could inhibit the activity of the target proteins or enzymes, leading to a decrease in inflammation or microbial growth .
Biochemical Pathways
Related compounds have been shown to affect inflammation and microbial growth . Therefore, it’s possible that this compound may affect similar pathways, leading to downstream effects such as reduced inflammation or inhibited microbial growth.
Result of Action
Based on the properties of similar compounds, it’s plausible that this compound may reduce inflammation and inhibit microbial growth
Biochemical Analysis
Biochemical Properties
For instance, some thiophene derivatives have been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. They can also inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Cellular Effects
Studies on similar thiophene derivatives suggest that they may have significant effects on cell function . For example, some thiophene derivatives have been shown to inhibit tumor growth and angiogenesis in Ehrlich ascites carcinoma (EAC) cell mouse model .
Molecular Mechanism
The molecular mechanism of action of 5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine is not well established. Studies on similar compounds suggest that they may exert their effects through inhibition of certain enzymes. For instance, some thiophene derivatives have been shown to inhibit the neuronal voltage-sensitive sodium and L-type calcium channels .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well studied. Studies on similar compounds suggest that they may exhibit significant antinociceptive effects at certain dosages .
Metabolic Pathways
Thiophene derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Studies on similar compounds suggest that they may interact with various transporters or binding proteins .
Properties
IUPAC Name |
5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-4-2-3-11-5(4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIWZELKTDPRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2746009.png)


![2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2746014.png)
![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2746017.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide](/img/structure/B2746021.png)
![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2746023.png)
![2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2746024.png)

![6-Cyclopropyl-2-{4-[(5-fluoropyrimidin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one](/img/structure/B2746026.png)
![2-(1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2746028.png)
